The crystal structure of Boc-L-Asn-OBzl was determined in a study where it was co-crystallized with methanol [1]. The key crystallographic parameters are summarized in the table below.
Table 1: Crystallographic Data for Boc-L-Asn-OBzl · CH₃OH [1]
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₉N₃O₆ · CH₃OH |
| Formula Weight (Mr) | 419.48 + CH₃OH |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Parameters | |
| a (Å) | 10.049(1) |
| b (Å) | 10.399(2) |
| c (Å) | 11.702(1) |
| β (°) | 92.50(1) |
| Unit Cell Volume (V) | 1221.7(3) ų |
| Calculated Density (dx) | 1.14 g·cm⁻³ |
| Z (Molecules/Unit Cell) | 2 |
| R-factor | 0.043 |
Key Structural Findings [1]:
Table 2: Chemical & Physical Properties of Boc-L-Asn-OBzl [2] [3]
| Property | Value / Description |
|---|---|
| CAS Number | 13512-57-7 |
| Common Name | Boc-L-Asn-OBzl |
| Molecular Formula | C₁₆H₂₂N₂O₅ |
| Molecular Weight | 322.36 g/mol |
| Density | 1.188 g/cm³ |
| Boiling Point | 538.6°C (predicted) |
| Melting Point | 124-126°C |
| Appearance | White to off-white solid |
The synthesis of Boc-L-Asn-OBzl can be achieved from Boc-L-asparagine. One published method involves forming the cesium salt of the amino acid in methanol, followed by reaction with benzyl bromide in DMF to obtain the benzyl ester [3].
The search results highlight an important context for using this and similar protected amino acids in peptide synthesis.
Dehydration Side Reaction: During the synthesis of the dipeptide Boc-L-Asn-L-Pro-OBzl, a minor impurity was identified as Boc-β-cyano-L-alanine-L-Pro-OBzl [1]. This compound is a dehydration product of the asparagine side chain. This is a known side reaction that can occur during peptide synthesis, particularly under certain activating conditions.
Cleavage and Deprotection Protocols: When Boc-protected amino acids are used in solid-phase peptide synthesis, the final step to cleave the peptide from the resin and remove protecting groups requires strong acids. The most common reagent is anhydrous Hydrogen Fluoride (HF), though alternatives like TFMSA (Trifluoromethanesulfonic acid) are also used [4] [5]. These procedures are highly sensitive and require specialized, HF-resistant equipment due to the toxic and corrosive nature of the reagents [4].
The following diagram outlines the key stages involved in the synthesis and crystallization of Boc-L-Asn-L-Pro-OBzl, based on the information from the search results.
This workflow shows the main synthesis path and the potential formation of a dehydration by-product [1].
The search did uncover high-quality technical data for Boc-Asp(OBzl)-OH, which shares a similar structure and protection scheme. The information below, synthesized from supplier catalogs and a published organic synthesis procedure, can serve as a useful reference.
| Property | Value for Boc-Asp(OBzl)-OH |
|---|---|
| CAS Number | 7536-58-5 [1] [2] [3] |
| Molecular Formula | C16H21NO6 [1] [3] |
| Molecular Weight | 323.34 g/mol [4] [3] |
| Melting Point | 98-102 °C [1], 101-102 °C [5], 102-106 °C (dec.) [3] |
| Specific Rotation | [α]20/D −20.0±1°, c=2% in DMF [1] |
| Purity | ≥99.0% (HPLC) [1], ≥98% (TLC) [2] |
| Appearance | White to off-white powder [2] [3] |
| Application | Boc solid-phase peptide synthesis [1] [2] |
A procedure from Organic Syntheses also confirms that Boc-Asp(OBzl)-OH can be prepared from its parent amino acid using di-tert-butyl dicarbonate in a mixture of water, tert-butyl alcohol, and sodium hydroxide, yielding 81-89% [5].
Boc-Asp(OBzl)-OH is a building block used in Boc-SPPS. The following diagram outlines the core cycle of this synthesis method.
Core workflow of Boc-Solid Phase Peptide Synthesis (Boc-SPPS), illustrating the repetitive deprotection, neutralization, coupling, and washing steps for chain elongation [6] [7].
The synthesis of Boc-Asn-OBzl can be achieved from Boc-protected aspartic acid. The following diagram outlines the core synthetic workflow.
Synthetic workflow for this compound [1] [2]
Experimental Protocol [1] [2]:
This compound is a building block in the Boc-SPPS strategy. In this method, the Boc group protects the alpha-amino group, while the asparagine side chain remains unprotected. The benzyl (OBzl) ester protects the C-terminus for attachment to the solid support. This protection scheme is acid-labile, requiring strong acids like HF for final cleavage, which is a key difference from the more common Fmoc/tBu strategy [3].
This compound is available from multiple chemical suppliers. The table below lists some examples.
| Company | Purity | Package Size | Price (USD) |
|---|---|---|---|
| Sichuan HongRi Pharma-Tech [1] | 98% | 1 kg | Price on request |
| ATK Chemical Company [1] | 98% | 5 g - 1 kg | Price on request |
| BOC Sciences [1] | >95% | Not specified | Price on request |
| Finetech Industry Limited [1] | 98% | 1 g - 1 kg | Price on request |
| TRC [2] | Not specified | 250 mg | $55 |
| Biosynth Carbosynth [2] | Not specified | 5 g | $150 |
This compound is a specialized reagent designed for a specific peptide synthesis strategy. Its primary value lies in constructing complex peptides where the Boc/Bzl protection approach is advantageous or necessary.
While solubility data is unavailable, the search results do provide other relevant physical characteristics, summarized below.
| Property | Value / Description |
|---|---|
| CAS Number | 13512-57-7 [1] [2] |
| Molecular Formula | C₁₆H₂₂N₂O₅ [1] [2] |
| Molecular Weight | 322.36 g/mol [1] [2] |
| Melting Point | 124-126 °C [1] [2] |
| Density | 1.188±0.06 g/cm³ (at 20°C) [1] [3] |
| Appearance | White to off-white solid [1] [2] |
Based on standard laboratory practice for determining solubility, the following workflow outlines a general approach you could take.
This compound is a protected derivative of asparagine designed for the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of SPPS [1]. This orthogonal protection scheme uses an acid-labile Boc group for the α-amino group and a benzyl (Bzl) group for the side-chain amide [2]. Its synthesis is essential for incorporating asparagine residues into peptide sequences while suppressing side reactions during assembly, especially when using powerful carbodiimide coupling reagents [3].
The table below summarizes the key characteristics of this compound.
| Attribute | Specification for this compound |
|---|---|
| IUPAC Name | (2R)-4-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
| CAS Number | Information not located in search results |
| Molecular Formula | C₁₆H₂₂N₂O₅ |
| Protection Scheme | Boc/Bzl (tert-butoxycarbonyl/benzyl) [1] |
| α-Amine Protecting Group | Boc (acid-labile, removed with TFA) [4] |
| Side-Chain Protecting Group | OBzl (Xan, xanthyl; acid-stable, removed with HF) [3] |
| Orthogonality | Orthogonal to Fmoc/tBu strategies; compatible with strong acid cleavage (HF) |
| Typical Applications | Boc-SPPS; synthesis of complex peptides requiring strong acid deprotection |
This protocol outlines the steps for incorporating this compound into a peptide sequence using Boc-SPPS, based on a standard synthesis workflow [5].
The following diagram illustrates the cyclic process of deprotection and coupling in Boc-SPPS.
Step 1: Boc Deprotection
Step 2: Neutralization
Step 3: Coupling of this compound
After chain assembly is complete, the peptide is cleaved from the resin with simultaneous removal of all permanent protecting groups (including the OBzl on asparagine). HF cleavage is required for this step [6] [4].
Pre-Cleavage Preparation:
Standard HF Cleavage Procedure [6]:
The following table outlines potential issues and solutions when working with this compound and related compounds.
| Side Reaction | Cause | Preventive Strategy / Solution |
|---|---|---|
| Nitrile Formation | Dehydration of unprotected side-chain amide by carbodiimide coupling reagents [3]. | Use this compound. The Xan group protects the amide nitrogen, preventing this side reaction [3]. |
| Aspartimide Formation | Cyclization at Asp residues, especially in Asp-Gly sequences [6]. | Cleave at lower temperatures (≤ 5°C) [6]. Use the "Low-High" HF procedure with DMS [6]. |
| Incomplete Cleavage | Inadequate cleavage time or temperature, especially for stable groups like Arg(Tos) [6]. | Extend HF cleavage time to up to 2 hours for resistant protecting groups [6]. |
| Alkylation of Peptide | Reaction with benzyl or t-butyl cations generated during HF cleavage [6]. | Use efficient scavengers like anisole, DMS, and p-thiocresol in the HF mixture [6]. |
This compound is a critical building block for the robust incorporation of asparagine into peptides via Boc-SPPS. Its primary function is to safeguard the side-chain amide against dehydration, a common side reaction. While its use demands expertise and specialized infrastructure for HF cleavage, it remains a powerful tool for synthesizing complex peptides, particularly those that are challenging for the milder Fmoc/tBu approach.
The is a one-pot two-step procedure, involving first the formation of a cesium salt and subsequent benzylation. The following workflow outlines the key stages of the synthesis, workup, and purification [1].
The table below details the specific quantities and conditions for the reaction [1].
| Parameter | Specification |
|---|---|
| Starting Material | Boc-L-Asparagine (20.7 g, 89.1 mmol, 1.0 eq) |
| Solvent (Step 1) | Methanol (500 mL) |
| Base | Cesium Carbonate (15.97 g, 49.0 mmol, 0.55 eq) |
| Solvent (Step 2) | N,N-Dimethylformamide (DMF, 200 mL) |
| Alkylating Agent | Benzyl Bromide (11.6 mL, 98.0 mmol, 1.1 eq) |
| Reaction Time | Stirred overnight at room temperature |
| Workup | Evaporation, dilution with water (300 mL), extraction with ethyl acetate (200 mL), wash with brine (50 mL) |
| Purification | Solvent removal, suspension in n-hexane (160 mL), filtration, and drying under vacuum |
| Isolated Yield | 51% (14.68 g) |
Successful synthesis should be confirmed by analytical data. The following table summarizes the expected physical and spectroscopic properties of this compound [4] [1].
| Property | Reported Value |
|---|---|
| CAS Number | 13512-57-7 |
| Molecular Formula | C₁₆H₂₂N₂O₅ |
| Molecular Weight | 322.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 113-115°C (literature procedure); 124-126°C (commercial source) |
| Boiling Point | 538.6 °C (predicted) |
| Density | 1.188 g/cm³ |
| Storage | 2-8°C |
| ¹H NMR (DMSO-d₆) | δ 7.35 (m, 6H), 7.13 (d, J = 7.9 Hz, 1H), 6.94 (br s, 1H), 5.10 (s, 2H), 4.39 (q, J = 7.4 Hz, 1H), 2.6-2.4 (m, 2H), 2.03 (t, J = 7.3 Hz, 2H), 1.37 (s, 9H) |
This compound is a protected amino acid building block used in Boc-based solid-phase peptide synthesis (SPPS) [2].
The core synthetic procedure is from a 2005 patent. I was unable to find a more recent or optimized protocol in the open literature through this search. Researchers may need to validate and potentially optimize this method in their own laboratories.
The integration of This compound (Benzyl N²-(tert-butoxycarbonyl)-L-asparaginate) into Fmoc-based solid-phase peptide synthesis (SPPS) represents a specialized orthogonal protection strategy that addresses specific synthetic challenges in complex peptide assembly. While Fmoc/tBu chemistry has largely become the dominant methodology in peptide synthesis due to its milder cleavage conditions and avoidance of highly toxic hydrofluoric acid [1], the strategic incorporation of select Boc-protected building blocks can provide solutions for synthesizing peptides with post-translational modifications, preventing side reactions, and enabling novel ligation strategies. The compound this compound, with molecular formula C₁₆H₂₂N₂O₅ and molecular weight of 322.36 g/mol [2], features a unique protection scheme where the alpha-amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group, while the side chain amide remains unprotected and the C-terminal carboxyl is protected as a benzyl ester [3]. This specific protection pattern makes it particularly valuable for synthesizing asparagine-rich sequences and controlling side chain functionalities in complex peptide architectures.
The fundamental challenge in integrating this compound into standard Fmoc-SPPS protocols stems from the orthogonality conflicts between the two protection schemes. Traditional Fmoc chemistry employs a base-labile N-terminal protecting group (Fmoc) with acid-labile side chain protections, while Boc chemistry relies exclusively on acid-labile protections throughout [1]. This application note provides detailed protocols and strategic frameworks for researchers to successfully implement this compound in Fmoc-SPPS, expanding the synthetic toolbox for accessing challenging peptide targets in drug development programs.
The incorporation of this compound into Fmoc-SPPS presents several significant compatibility challenges that must be carefully addressed:
Protection Scheme Conflict: The Boc protecting group on the alpha-amine of this compound is acid-labile, typically removed with trifluoroacetic acid (TFA), whereas standard Fmoc removal requires basic conditions (piperidine) [1] [4]. This creates a fundamental orthogonality problem where standard Fmoc deprotection would leave the Boc group intact, while Boc removal would concurrently cleave side chain protections and potentially release the peptide from acid-labile resins.
Side Chain Vulnerability: The unprotected side chain amide of asparagine in this compound presents potential for side reactions during synthesis, particularly aspartimide formation, which occurs readily under basic conditions [5]. This necessitates careful optimization of coupling and deprotection conditions to minimize this common side reaction.
Benzyl Ester Stability: The C-terminal benzyl ester protection in this compound is typically cleaved with strong acids like hydrogen fluoride (HF) [6], which is incompatible with standard Fmoc cleavage cocktails that use TFA with trialkylsilane scavengers. This limits the resin choices and requires specialized cleavage approaches when the benzyl ester needs to be removed during synthesis.
The Boc group in this compound demonstrates limited stability to the basic conditions used for Fmoc removal. While the Boc group is generally stable to weak bases, extended or repeated exposure to piperidine solutions (typically 20% in DMF) can lead to gradual decomposition [4]. This instability necessitates optimization of deprotection times and careful monitoring when both protecting groups are present in a synthetic scheme. The benzyl ester protection exhibits high stability to both acidic and basic conditions, but is cleaved by strong acids like HF or trifluoromethanesulfonic acid (TFMSA) [6], presenting challenges for standard Fmoc cleavage protocols.
The implementation of this compound in Fmoc-SPPS provides unique advantages for several specialized synthetic applications:
C-Terminal Thioester Synthesis: this compound can be strategically employed in the synthesis of peptide thioesters for native chemical ligation. Research has demonstrated that while Fmoc-SPPS approaches typically require "safety catch" linkers or post-synthetic activation for thioester formation, Boc chemistry allows direct on-resin thioester installation using mercaptopropionic acid linkers [7]. The incorporation of this compound at appropriate positions can facilitate this strategy while maintaining Fmoc chemistry for the majority of the sequence.
Asparagine-Rich Sequences: For peptides containing multiple asparagine residues, particularly in sequences prone to aspartimide formation, the strategic placement of this compound can minimize repeated exposure to basic conditions that promote this side reaction [5]. This approach can significantly improve crude peptide purity and yield in challenging sequences.
Orthogonal Protection for Segment Condensation: this compound enables the preparation of partially protected peptide fragments for segment condensation approaches. The acid-labile Boc group allows selective deprotection while retaining other side chain protections, facilitating the controlled assembly of large peptides and small proteins through convergent synthesis [1].
Successful implementation requires careful strategic planning of the synthetic approach:
Resin Selection: Acid-stable resins like Sieber amide resin or Wang resin are preferred when incorporating this compound, as they maintain stability during the selective Boc deprotection steps while allowing final cleavage with milder acid concentrations [8].
Sequential Deprotection: A carefully optimized sequence of deprotection steps must be implemented, typically involving selective Boc removal with mild acid conditions (1-5% TFA in DCM) followed by standard Fmoc deprotection with piperidine, ensuring neither step compromises the other protecting groups [5].
Selective Coupling: this compound is best incorporated at specific positions where its unique protection scheme provides maximal benefit, rather than throughout the entire sequence. This targeted approach maintains the overall efficiency of Fmoc-SPPS while addressing specific synthetic challenges at critical positions.
Table 1: Standard Cleavage Cocktails for Different Scenarios
| Application Scenario | Recommended Cleavage Cocktail | Incubation Time | Temperature |
|---|---|---|---|
| Standard cleavage from Sieber resin | TFA/H₂O/TIS (95:2.5:2.5) | 2-4 hours | Room temperature |
| Benzyl ester removal | HF/p-cresol (95:5) [6] | 1-2 hours | 0°C |
| Acid-sensitive peptides | TFA/H₂O (99:1) | 1-2 hours | Room temperature |
| Peptides with Trp, Met, Cys | TFA/H₂O/TIS/EDT (94:1:2.5:2.5) | 3 hours | Room temperature |
HPLC Analysis:
Mass Spectrometry:
Purity Assessment:
Table 2: Comprehensive Comparison of Boc vs. Fmoc Protecting Groups
| Parameter | Boc Protection | Fmoc Protection | This compound in Fmoc SPPS |
|---|---|---|---|
| Deprotection Reagents | Strong acid (TFA, HF) [6] | Base (piperidine) [4] | Sequential acid (Boc) then base (Fmoc) |
| Deprotection Time | 15-30 min in TFA [5] | 5-20 min in piperidine [9] | 2 × 5 min in mild TFA then standard piperidine |
| Side Chain Compatibility | Acid-stable protections [1] | Base-stable, acid-labile protections [9] | Requires careful orthogonal planning |
| Cleavage Conditions | HF required for some protections [6] | TFA with scavengers [9] | Standard TFA for resin, HF for benzyl ester when needed |
| Orthogonality | Limited with acid-labile groups | True orthogonality with acid-labile side chains [1] | Strategic orthogonality for specific applications |
| Typical Side Reactions | Alkylation, t-butylation [6] | Aspartimide formation, epimerization [5] | Reduced aspartimide risk for Asn |
| Equipment Requirements | Specialized HF apparatus needed [6] | Standard peptide synthesis setup | Standard setup unless benzyl ester cleavage required |
Table 3: Expected Analytical Parameters for this compound in Fmoc-SPPS
| Analytical Parameter | Expected Result | Acceptance Criteria | Typical Range |
|---|---|---|---|
| Coupling Efficiency | >99.5% per cycle | Kaiser test negative | 99.3-99.8% |
| Boc Deprotection Efficiency | >99% | Kaiser test positive after deprotection | 98.5-99.5% |
| Crude Purity (HPLC) | 85-95% | ≥80% for complex peptides | Varies by sequence |
| Overall Yield | 70-90% | Dependent on peptide length | Decreases with longer sequences |
| Aspartimide Formation | <2% | Significantly reduced vs. standard Fmoc-Asn | <1-5% |
| MS Characterization | [M+H]+ observed | Within 0.1% of theoretical mass | Sequence-dependent |
Incomplete Boc Deprotection: Problem: Boc group not fully removed with mild TFA treatment, leading to chain termination. Solution: Increase TFA concentration to 10-20% in DCM, extend deprotection time to 2 × 10 minutes, or add additional scavengers (2% TIS + 2% 1,2-ethanedithiol). Confirm deprotection with Kaiser test after each Boc removal step [6].
Benzyl Ester Cleavage During Synthesis: Problem: Unintended cleavage of the benzyl ester during acidic treatments, particularly with repeated TFA exposures. Solution: Use minimal TFA concentration (1-5%) and shortest effective deprotection time. Incorporate neutralization steps (5% DIPEA in DCM) immediately after Boc deprotection to stabilize the ester linkage [5].
Aspartimide Formation: Problem: Despite the theoretical advantage, aspartimide still occurs during extended piperidine treatments. Solution: Reduce Fmoc deprotection time to 2 + 5 minutes, use 4-methylpiperidine instead of piperidine, or incorporate HOBt (0.1 M) in the deprotection solution to suppress ring formation [5].
Coupling Enhancement: For difficult sequences following this compound incorporation, use double coupling protocols with different activation mechanisms (e.g., HATU followed by DIC/Oxyma) or incorporate microwave-assisted synthesis (30-50°C) to improve coupling efficiency [5].
Real-Time Monitoring: Implement online UV monitoring of Fmoc deprotection (at 301 nm) to ensure complete removal while minimizing base exposure time. For this compound incorporation steps, use aliquot testing and colorimetric monitoring to confirm coupling completion before proceeding [4].
Scavenger Optimization: For final cleavage, tailor scavenger cocktails based on peptide composition: use TIS and water for standard peptides, add EDT for Cys-rich sequences, and incorporate thioanisole for Met-containing peptides to minimize side reactions [6].
The following workflow diagram illustrates the strategic integration of this compound into standard Fmoc-SPPS, highlighting the sequential deprotection strategy and critical decision points:
The strategic incorporation of This compound into Fmoc-SPPS represents a powerful orthogonal approach for addressing specific synthetic challenges in peptide chemistry. This hybrid methodology leverages the advantages of both protection schemes—the mild cleavage conditions and true orthogonality of Fmoc chemistry with the specific side chain control and thioester compatibility of Boc chemistry [1] [7].
While the approach requires careful optimization and presents unique challenges in protection group orthogonality, it provides valuable solutions for synthesizing complex peptide architectures that are increasingly important in pharmaceutical development. The protocols outlined in this application note provide researchers with a robust framework for implementing this strategy, complete with troubleshooting guidelines and quality control parameters.
As peptide therapeutics continue to advance toward more complex targets with multiple post-translational modifications and controlled stereochemistry, hybrid protection strategies incorporating carefully selected Boc-protected building blocks like this compound will play an increasingly important role in the synthetic toolbox available to medicinal chemists and peptide scientists.
| Property | Details |
|---|---|
| CAS Number | 13512-57-7 [1] [2] [3] |
| Molecular Formula | C₁₆H₂₂N₂O₅ [1] [2] [3] |
| Molecular Weight | 322.36 g/mol [1] [2] |
| Melting Point | 124-126 °C [1] [2] |
| Boiling Point | 538.6 ± 50.0 °C (Predicted) [1] [2] [3] |
| Density | 1.188 ± 0.06 g/cm³ (20 °C, 760 Torr) [1] [2] [3] |
| Appearance | White to off-white solid [1] [2] |
| Storage | 2-8°C [1] [2] |
One search result outlines a general procedure for synthesizing this compound [1] [2]. The process can be visualized in the following workflow:
While specific handling data for this compound is not provided, the search results for related Boc-protected amino acids emphasize standard safe practices for handling chemical reagents [4] [5] [6]:
The available data is limited. One source mentions this compound is a "useful reactant" used to isolate a metabolite from genetically modified E. coli, but no experimental details are provided [1] [2]. Another reference for a similar compound, Boc-Asp(OBzl)-CMK, notes its use as an interleukin-1β converting enzyme (ICE) inhibitor in a neurobiology study [7], which may offer some indirect insight into related research applications.
Boc-L-Asparagine (Boc-Asn-OH) is a protected amino acid derivative essential for controlled peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the alpha-amine, preventing uncontrolled polymerization during coupling reactions [1]. The specific derivative Boc-Asn-OBzl, which includes a benzyl (Bzl) ester protection on the side chain, is used in Boc-based Solid Phase Peptide Synthesis (SPPS) [2] [3].
This note details the compound's role in synthesis and integrates current understanding of asparagine's metabolic significance, particularly in cancer, to inform drug discovery efforts.
This compound is a building block in Boc SPPS. The Boc and Bzl protecting groups offer orthogonality—the Boc group is removed with mild acid (e.g., TFA), while the Bzl group is stable under these conditions and is later removed with strong acid like HF [2] [3].
Table 1: Common Protected Amino Acid Derivatives in SPPS
| Amino Acid | Typical Boc SPPS Derivative | Typical Fmoc SPPS Derivative |
|---|---|---|
| Asparagine (Asn) | Boc-Asn(Xan)-OH [3] | Fmoc-Asn(Trt)-OH [3] |
| Aspartic Acid (Asp) | Boc-Asp(OBzl)-OH [2] [3] | Fmoc-Asp(OtBu)-OH [3] |
| Glutamic Acid (Glu) | Boc-Glu(OBzl)-OH [3] | Fmoc-Glu(OtBu)-OH [3] |
| Arginine (Arg) | Boc-Arg(Tos)-OH [3] | Fmoc-Arg(Pbf)-OH [3] |
Understanding the metabolism of the native asparagine amino acid is crucial for developing therapies that target this pathway. Asparagine is a non-essential amino acid but functions as a semi-essential nutrient for many cancer cells [4].
3.1 Key Metabolic Pathways Asparagine metabolism revolves around two key enzymes [4] [5]:
The following diagram illustrates the core metabolic pathway and its physiological roles.
3.2 Role in Cancer and Therapeutic Targeting Many cancer cells have a high demand for asparagine but low ASNS expression, making them reliant on external asparagine. This metabolic vulnerability is exploited therapeutically [4] [5].
Protocol 1: Solid Phase Peptide Synthesis Using this compound
This protocol outlines the incorporation of this compound into a peptide chain using Boc SPPS [2] [3].
Protocol 2: Assessing Asparagine Dependency in Cell Cultures
This cell-based assay evaluates the reliance of cells on external asparagine, useful for cancer metabolism studies [4].
Table 2: Key Analytical Methods for Studying Asparagine and Derivatives
| Method | Application | Key Parameters / Data Output |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantifying asparagine degradation products (succinimide, isoAsp, Asp) in peptides/proteins [6]. | Identifies and locates modification sites; measures degradation rates. |
| NMR Spectroscopy | Studying molecular behavior and aggregation of Boc-protected amino acids in solution [7]. | Reveals intermolecular interactions and pre-nucleation aggregation. |
| Cell Viability Assays (e.g., MTT) | Measuring the effect of asparagine depletion on cell survival [4]. | Dose-response curves and IC50 values for ASNase treatment. |
While This compound itself is a well-characterized tool in synthetic chemistry, the metabolism of its constituent, asparagine, is a dynamic field with high therapeutic relevance. Future research should focus on:
Boc-Asn-OBzl (N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester) is a protected asparagine derivative essential for peptide synthesis, particularly in Boc-strategy solid-phase and solution-phase approaches.
This building block is specifically designed to prevent asparagine dehydration during activation and coupling, a common side reaction where the amide side chain dehydrates to form a nitrile, ultimately resulting in β-cyano-L-alanine-containing peptides [2].
| Side Reaction | Cause | Prevention Strategy |
|---|---|---|
| Asparagine Dehydration [2] | Acid/base treatment, activation methods | Mild coupling conditions, proper protecting groups |
| Aspartimide Formation [3] | Strong acids, elevated temperatures | Low-temperature cleavage (<5°C), appropriate scavengers |
| α-/β-Aspartyl Shift [4] | Acidic conditions during deprotection | Use of β-p-nitrobenzyl ester protection |
Reference Procedure (Adapted from ChemicalBook) [1]:
Typical Coupling Procedure (Adapted from Gill et al.) [5]:
Activation Step:
Coupling Step:
Workup:
Purification:
Benzyl Ester Removal [6]:
| Parameter | This compound | Alternative Protection |
|---|---|---|
| Side Chain Stability | Moderate dehydration risk [2] | p-nitrobenzyl offers improved stability [4] |
| N-α-Deprotection | Strong acid (TFA) [6] | Strong acid (TFA) |
| C-terminal Deprotection | Hydrogenation or Zn/AcOH [4] | Acid-labile groups available |
| Compatibility | Boc-based SPPS [3] | Fmoc/tBu strategy more common [7] |
For challenging sequences prone to aspartimide formation or dehydration:
This compound remains a valuable building block for incorporating asparagine into peptides via Boc chemistry. Successful implementation requires careful attention to coupling conditions, temperature control during deprotections, and vigilant monitoring for dehydration side reactions. For sequences particularly prone to side reactions, alternative protection strategies such as β-p-nitrobenzyl esters may provide superior results.
The primary issue involves the dehydration of the asparagine side chain. The carboxamide group of the Asn residue can lose a molecule of ammonia under certain conditions, forming a nitrile group and converting the amino acid to a β-cyanoalanine derivative [1].
The reaction is summarized in the table below:
| Parameter | Description |
|---|---|
| Main Product | Boc-L-Asn-L-Pro-OBzl [1] |
| Dehydration Side Product | Boc-β-cyano-L-alanine-L-Pro-OBzl [1] |
| Reaction | Dehydration of the Asn side chain carboxamide group to a nitrile [1] |
| Crystal System | Orthorhombic [1] |
| Molecular Conformation | Extended conformation with a trans peptide bond [1] |
This side product was identified as a minor impurity that crystallized separately from the main dipeptide product [1].
Here are answers to common questions and guidance for troubleshooting this issue:
What is Boc-β-cyano-L-alanine-L-Pro-OBzl? This is the primary dehydration side product formed when the side chain amide group of Boc-Asn-L-Pro-OBzl loses a molecule of ammonia, resulting in a cyano (-CN) group [1].
How can I prevent the dehydration of Boc-Asn during synthesis? The search results do not provide specific preventative protocols for this exact molecule. However, general best practices for handling sensitive Boc-protected amino acids should be followed:
Are there any specific stability concerns for Boc-Asn? Yes. Research on the crystallization of Boc-Asn shows that in supersaturated solutions, molecules can form aggregates with the same structure as the crystal before visible nucleation occurs [2]. This aggregation behavior can affect the crystallization process and should be considered during purification.
The following diagram outlines the key stages in a synthesis involving Boc-Asn-OBzl, highlighting points where dehydration can occur and should be monitored.
The primary issue occurs during the synthesis of Boc-protected asparagine-containing peptides. The side chain amide of asparagine is susceptible to dehydration, forming a nitrile group.
The following diagram illustrates this transformation:
Diagram 1: The chemical transformation from the desired asparagine dipeptide to the cyanoalanine side product.
The table below summarizes the crystallographic data for both the desired product and the side product, as reported in the foundational study [citation[1]].
| Property | Boc-L-Asn-L-Pro-OBzl · CH₃OH | Boc-β-cyano-L-alanine-L-Pro-OBzl |
|---|---|---|
| Molecular Formula | C₂₁H₂₉N₃O₆ · CH₃OH | C₂₁H₂₇N₃O₅ |
| Molecular Weight | 419.48 + CH₃OH | 401.46 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Peptide Bond | Trans | Trans |
| Conformation | Extended | Extended |
Here are answers to specific questions you might encounter when dealing with this reaction.
1. What is the origin of Boc-β-cyano-L-alanine-L-Pro-OBzl in my synthesis? This compound is a crystalline side product formed from the dehydration of Boc-L-Asn-L-Pro-OBzl [citation[1]]. The synthesis was performed via a mixed anhydride reaction using isobutylchloroformate, where the side chain amide of asparagine loses a molecule of water to form a nitrile, converting the asparagine residue into a β-cyanoalanine residue [citation[1]].
2. How can I prevent the formation of this dehydration side product? While the search results do not specify prevention methods for this exact synthesis, general practices to minimize asparagine dehydration during peptide synthesis include:
3. How can I detect and monitor for this side product?
4. What are the chemical properties of the Boc-β-cyano-L-alanine building block? The core dehydrated amino acid, Boc-β-cyano-L-alanine, has the following properties [citation[2] [1]]:
The following flowchart outlines a systematic approach to managing this side reaction in your experiments:
Diagram 2: A suggested workflow for identifying and troubleshooting the formation of the dehydration side product.
What it is: A primary side reaction where the side chain amide of asparagine (Asn) or the ester of aspartic acid (Asp) cyclizes with the backbone nitrogen of the subsequent residue, forming a five-membered succinimide (aspartimide) ring [1] [2]. This intermediate is highly prone to ring-opening, leading to a mixture of undesirable products.
Why it's a problem: The resulting isoaspartyl and α-aspartyl peptides are difficult to detect and separate, as they have the same molecular mass as the target peptide [1] [2]. This compromises the purity, yield, and biological activity of your synthetic peptide or protein.
The following diagram illustrates the mechanism and consequences of this side reaction.
No single method is perfect for all scenarios. The best choice depends on your peptide sequence, synthesis scale, and available resources. The table below compares the most effective strategies.
| Prevention Strategy | Key Principle | Effectiveness | Advantages | Limitations & Considerations |
|---|---|---|---|---|
| Backbone Protection (GABA-Hmb) [1] | Temporarily blocks backbone amide nitrogen, preventing cyclization. | High | Potentially general applicability; validated in protein synthesis (e.g., SUMO-2). | Requires incorporation of a special protected building block. |
| Cyanosulfurylide (CSY) Protecting Group [3] | Masks carboxylic acid with a stable C–C bond, inert to base. | High | Completely suppresses aspartimide; compatible with Fmoc-SPPS. | Deprotection requires N-chlorosuccinimide (NCS); not yet widely commercially available. |
| Sterically Hindered Esters [3] [2] | Uses bulky groups (e.g., Mpe, OcHx) to physically hinder nucleophilic attack. | Moderate to High | Can be very effective for specific high-risk sequences. | Bulky groups can reduce coupling efficiency and increase peptide hydrophobicity. |
| Optimized Fmoc Deprotection [2] | Uses milder bases (DBU) or acidic additives to reduce amide deprotonation. | Moderate | Easy to implement; low cost. | May not fully prevent formation in highly prone sequences; requires optimization. |
| Pre-loaded Dipeptides [2] | Incorporates Asn/Asp as Fmoc-Xaa-Yaa(OH) dipeptides, avoiding deprotection at sensitive site. | High | Eliminates the risk at that specific junction. | Higher cost; limited commercial availability for all sequences. |
| Deuteration [4] | Replaces α-protons in Asn with deuterium, slowing racemization via Kinetic Isotope Effect (KIE). | Specific to Racemization | Does not prevent succinimide formation, but reduces accumulation of D-aspartyl products. | Does not prevent initial dehydration or isoaspartyl formation. |
This methodology is designed for aspartimide prevention during Native Chemical Ligation (NCL), crucial for protein synthesis.
A straightforward method to implement during routine Fmoc-SPPS.
For using the advanced CSY protecting group on a fully assembled and cleaved peptide segment.
Q1: Why is the Asn-Gly sequence so notoriously prone to dehydration? A1: Glycine lacks a side chain, offering minimal steric hindrance. This makes its backbone amide nitrogen more accessible and nucleophilic, facilitating rapid cyclization and succinimide formation [2].
Q2: Besides sequence, what other factors can increase the risk? A2: The risk is elevated by prolonged exposure to piperidine, higher temperatures during synthesis or ligation, and the use of strong bases like DBU without additives [1] [2]. During NCL, phosphate buffer has been shown to promote aspartimide formation compared to HEPES buffer [1].
Q3: Does this problem only occur in Solid-Phase Peptide Synthesis (SPPS)? A3: No. While most documented in Fmoc-SPPS, it is also a significant concern in solution-phase synthesis and Native Chemical Ligation (NCL), where long reaction times at neutral-to-basic pH can lead to aspartimide-related byproducts [1].
The table below summarizes key parameters from published synthetic procedures for Boc-Asn-OBzl.
| Method / Citation | Reported Yield | Key Reagents & Conditions | Notes |
|---|---|---|---|
| Cs₂CO₃ / DMF [1] | 51% | Boc-Asp-OH, Cs₂CO₃, Benzyl Bromide, DMF, room temperature, overnight [1] | A detailed, user-provided experimental procedure is available. |
| Literature Procedure 1 [2] | ~86% | Information not fully specified in available abstract [2] | Suggests potential for high yield under optimized conditions. |
| Literature Procedure 2 [2] | ~49% | Information not fully specified in available abstract [2] | Highlights variability in outcomes based on method. |
| Mixed Anhydride [3] | Not specified for monomer | Isobutylchloroformate, Boc-L-asparagine, HCl•L-Pro-OBzl [3] | Used for dipeptide synthesis; confirms applicability of method. |
Here are answers to common challenges in this compound synthesis and related Boc-SPPS.
Q1: What is the primary side reaction to avoid when working with Boc-Asn derivatives, and how can it be prevented?
Q2: How can I protect the Asn side chain to prevent side reactions during peptide chain elongation?
Q3: What are the critical considerations for cleaving my peptide from the resin in Boc-SPPS?
Based on the search results, here is a detailed procedure for the synthesis of this compound.
Synthesis of this compound via Cesium Salt Method [1]
This workflow outlines the key stages of the synthesis process:
Procedure:
Characterization Data (from literature):
This compound is a protected form of the amino acid asparagine, designed for use in solid-phase peptide synthesis (SPPS), particularly in Boc/Benzyl (Bzl) chemistry [1] [2].
| Property | Details |
|---|---|
| Chemical Name | Benzyl (2S)-4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate; N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester [3] |
| CAS Number | 13512-57-7 [4] [3] |
| Molecular Formula | C₁₆H₂₂N₂O₅ [4] [3] |
| Molecular Weight | 322.36 g/mol [3] |
| Appearance | White to off-white solid [3] |
| Melting Point | 124-126 °C [3] |
The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, and the OBzl (benzyl ester) group protects the side-chain carboxylic acid. In Boc-SPPS, the side-chain amide of asparagine is typically left unprotected, though it can sometimes be protected with groups like the xanthyl (Xan) to prevent side reactions during activation and coupling [1] [2].
The following flowchart outlines the general process for purifying and analyzing this compound.
Here are the standard experimental protocols for the key techniques mentioned in the workflow.
1. Liquid-Liquid Extraction This is a common first step to remove water-soluble impurities.
2. Flash Chromatography This is the primary technique for purifying the compound.
3. Crystallization Used as a final polishing step to obtain high-purity material.
The following table summarizes the key methods used to confirm the identity and purity of this compound.
| Technique | Application & Key Details |
|---|---|
| Thin-Layer Chromatography (TLC) | Assesses purity and monitors reaction progress. A single spot is desired. |
| High-Performance Liquid Chromatography (HPLC) | Provides a high-resolution assessment of purity. A sharp peak with >95% area is target. |
| Nuclear Magnetic Resonance (NMR) | Confirms molecular structure. 1H NMR should show characteristic peaks for the Boc group (~1.4 ppm, 9H, s), the benzyl group (~5.1 ppm, 2H, s), and the aromatic protons (~7.3-7.4 ppm, 5H, m). |
| Mass Spectrometry (MS) | Confirms molecular weight. The expected mass for C₁₆H₂₂N₂O₅ is 322.36. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques. |
Here are answers to some specific issues users might encounter.
Q1: My final product shows multiple spots on TLC. What could be the cause?
Q2: The compound does not crystallize. What can I do?
Q3: What are the critical storage conditions for this building block?
Remember that for researchers using this compound in SPPS, the final cleavage from the resin and removal of the OBzl group is achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or TFMSA [2]. The OBzl group is stable to the TFA used for repetitive Boc deprotection but is cleaved during this final HF step [1] [2].
Racemization is the loss of chiral integrity at the α-carbon of an amino acid during activation and coupling, leading to the formation of diastereomeric impurities that can be difficult to remove [1]. The mechanism often involves the abstraction of the α-hydrogen by a base, leading to the formation of an oxazolinone intermediate or an enolate, both of which can racemize [1].
Boc-Asn-OBzl is generally at a lower risk of racemization during standard coupling procedures. Amino acids protected with urethane-type groups like Boc (t-butyloxycarbonyl) are less prone to racemization because the protecting group is not a strong electron-withdrawing group that would facilitate the abstraction of the α-hydrogen [1] [2]. However, the risk is not zero and can increase with certain coupling conditions.
The table below summarizes the key considerations for handling this compound to minimize racemization and other side reactions.
| Factor | Risk/Consideration for this compound | Recommended Strategy |
|---|---|---|
| N-α Protecting Group | Boc group suppresses racemization well [1] [2]. | Standard Boc chemistry procedures are generally sufficient. |
| Side Chain (Asn) | Unprotected amide can form a nitrile side product with carbodiimide reagents [3]. | Consider protecting the side chain with a Xan (xanthyl) group in Boc chemistry [3]. |
| Coupling Reagents | Strong bases and aggressive coupling can increase racemization risk for any amino acid [1]. | Use carbodiimides (DIC/EDC) with additives (HOBt/Oxyma) [1]. Avoid strong bases. |
| Temperature | Higher temperatures can accelerate side reactions, including potential racemization [1]. | Perform couplings at lower temperatures (e.g., 0-4°C) when possible [1]. |
Here are detailed methodologies for coupling this compound safely.
This protocol is suitable for most situations involving this compound.
If you are synthesizing a long peptide or one with multiple asparagine residues, or if you encounter issues, this protocol offers more security.
Q1: Is this compound more or less prone to racemization than Fmoc-Asn(Trt)-OH? It is generally considered less prone. The Boc group itself is very effective at suppressing racemization [1] [2]. Fmoc is also a urethane protector and has low racemization, but the standard Fmoc-Asn-OH building block has poor solubility, which can lead to inefficient couplings. Fmoc-Asn(Trt)-OH has better solubility but introduces a different protecting group [3].
Q2: What is the main side reaction I should worry about with this compound? The primary concern with asparagine, when its side chain amide is unprotected, is dehydration to form a nitrile, especially when carbodiimide coupling reagents are used [3]. This is different from racemization. Using the side-chain protected Boc-Asn(Xan)-OH prevents this [3].
Q2: Which coupling reagents should I avoid with this compound? While no specific reagents are strictly forbidden, it is good practice to avoid very powerful coupling reagents that require strong basic conditions, as a strong base is a key driver of racemization for any amino acid [1]. Phosphonium and aminium reagents (e.g., HBTU, HATU) require a base like DIPEA, so if you use them, ensure the base is not in excess.
The following diagram illustrates the conceptual pathway of racemization and the key decision points in the experimental workflow for a safe coupling process.
The information provided should equip you with a strong foundation for working with this compound. For troubleshooting specific complex sequences, consulting specialized literature on peptide synthesis is always recommended.
A major side reaction to be aware of is the dehydration of the asparagine side chain. During synthesis, the carboxamide group of asparagine can dehydrate to form a nitrile, leading to an unwanted byproduct identified as Boc-β-cyano-L-alanine-L-Pro-OBzl in a related study [1]. This side reaction can be promoted by certain coupling reagents and activation methods.
The following table outlines common problems and potential solutions based on general Boc-SPPS principles [2] [3] [4].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield/Coupling Failure | Ineffective activation; poor resin solvation | Optimize coupling reagent (e.g., HBTU, HATU) with additives (e.g., HOBt, HOAt); ensure proper solvent (e.g., DCM, DMF) for resin swelling [4]. |
| Asparagine Dehydration | Over-activation; harsh coupling conditions | Use milder coupling reagents; avoid repetitive or prolonged exposure to strong activating agents; consider different side-chain protection [1] [4]. |
| Racemization | Base-catalyzed during activation | Use urethane-protected amino acids (Boc); minimize base strength/concentration; employ additives like HOBt or Oxyma Pure [4]. |
| Difficulty in Purification | Multiple closely related side products | Use orthogonal purification methods (HPLC); optimize solvent system based on polarity (refer to solvent polarity table) [5]. |
Choosing the right solvent is critical for reaction efficiency and minimizing side reactions. The table below lists common solvents used in peptide synthesis, categorized by polarity [6] [5].
| Solvent | Polarity | Common Application in SPPS | Key Characteristics |
|---|---|---|---|
| Dichloromethane (DCM) | Medium [5] | Swelling resin; coupling & deprotection reactions | Good resin swelling; used for TFA deprotection of Boc group [2]. |
| N,N-Dimethylformamide (DMF) | High (Polar Aprotic) [6] | Primary solvent for coupling & washing | Excellent solubility for amino acids & coupling reagents; high boiling point [7]. |
| Diethyl Ether | Low (Non-polar) [6] [5] | Precipitation & washing of final peptide | Used to precipitate crude peptide after cleavage; removes soluble organic impurities [3]. |
The following diagram illustrates the general workflow for synthesizing a Boc-protected dipeptide ester like Boc-Asn-OBzl, highlighting steps where solvent choice and reaction control are critical to prevent side reactions.
The key to this workflow is controlling the activation and coupling steps to prevent the dehydration of the asparagine side chain.
While an exact procedure for this compound was not located, here is a sample protocol based on standard practices, designed to minimize side reactions:
The table below summarizes the key identifiers and physical properties of Boc-Asn-OBzl that are relevant for synthesis planning and handling [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 13512-57-7 |
| Molecular Formula | C₁₆H₂₂N₂O₅ |
| Molecular Weight | 322.36 g/mol |
| Melting Point | 124-126 °C |
| Appearance | White to off-white solid |
| Density | 1.188 g/cm³ |
| Boiling Point | 538.6±50.0 °C (Predicted) |
| Flash Point | 279.5 °C |
A literature synthesis procedure provides some specific temperature points [2] [3]. The following workflow outlines the key steps and highlights the stages where temperature control is critical:
Key Temperature Control Points:
A known side reaction to be aware of during the synthesis or handling of asparagine-containing peptides is dehydration [5].
This compound is available from various chemical suppliers for researchers who wish to purchase it directly. The table below lists some examples (prices are for reference and may have changed) [2] [3].
| Manufacturer / Supplier | Product Number | Package Size | Reference Price | Purity |
|---|---|---|---|---|
| TRC | B630145 | 250mg | $55 | Not Specified |
| TRC | B630145 | 500mg | $90 | Not Specified |
| Biosynth Carbosynth | FB166063 | 2g | $80 | Not Specified |
| Biosynth Carbosynth | FB166063 | 5g | $150 | Not Specified |
| Activate Scientific | AS47471 | 1g | $82 | 97% |
| Sichuan HongRi Pharma-Tech | N/A | 1kg | Price on Request | 98% |
It is crucial to distinguish between the compound you asked about and the one found in the search results, as they have different properties:
| Feature | Boc-Asn-OBzl (Your Compound) | Boc-Asp-OBzl (Found in Search Results) |
|---|---|---|
| Amino Acid | Asparagine (Asn) | Aspartic Acid (Asp) |
| Side Chain | Carboxamide group (-CONH₂) | Benzyl-protected carboxylic acid (-COOBzl) |
| Key Difference | Side chain is neutral, polar | Side chain is a protected acidic group |
| Solubility | Information not found in search results | Soluble in DMSO, DMF, chloroform, ethyl acetate, etc. [1] [2] |
Given the lack of specific data for this compound, the following guide is based on general principles for handling similar peptide-building blocks.
Here is a structured approach to diagnosing and resolving solubility issues with compounds like this compound.
Before troubleshooting solubility, confirm the integrity of your material.
The side chain of this compound is a polar carboxamide, but the Boc and OBzl protecting groups make the molecule largely non-polar. Therefore, standard aqueous buffers are unlikely to work.
If the compound does not dissolve easily at room temperature, employ these lab techniques:
The following workflow outlines a general method for preparing a stock solution, based on common laboratory practices and the formulation data available for the related compound [1].
Key Considerations:
Q1: My this compound does not dissolve in DMSO. What should I do next? First, verify the compound's purity and that it has been stored correctly. If purity is confirmed, try a different strong solvent like DMF or DCM. As a last resort for in vivo experiments, you may need to use a suspension formulation in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) [1].
Q2: Can I use the solubility data for Boc-Asp-OBzl for my this compound experiments? No. While they are both protected amino acids, their side chains are chemically different. Boc-Asp-OBzl has a protected acidic side chain, while this compound has a neutral, polar side chain. This fundamental difference will significantly impact their solubility profiles, and data is not interchangeable.
Q3: What is the best way to formulate this compound for an animal study? Without specific solubility data, a general approach is to first dissolve the compound in a minimal amount of a biocompatible solvent like DMSO. This stock solution can then be diluted with saline or a saline/Tween-80 mixture to the final working concentration [1]. The final DMSO concentration should be kept as low as possible (typically <10%) for safety.
The table below summarizes the fundamental differences between Boc-Asn(Xan)-OH and Boc-Asn-OBzl. They are distinct building blocks used for different purposes in peptide synthesis.
| Feature | Boc-Asn(Xan)-OH | This compound |
|---|---|---|
| CAS Number | 65420-40-8 [1] [2] [3] | 13512-57-7 [4] [5] |
| Molecular Formula | C₂₂H₂₄N₂O₆ [1] [2] [3] | C₁₆H₂₂N₂O₅ [4] [5] |
| Molecular Weight | 412.44 g/mol [1] [2] | 322.36 g/mol [4] [5] |
| Primary Role | Protected amino acid for standard chain elongation [2] [3] | Aspartic acid derivative with a protected side chain [5] |
| Protecting Groups | - Nα-amino group: Boc (acid-labile)
The search results provide specific details on the use of Boc-Asn(Xan)-OH, which is a standard building block for introducing asparagine residues in Boc-SPPS [2] [3].
The following diagram illustrates the role of Boc-Asn(Xan)-OH within a simplified Boc-SPPS workflow.
The current search results have a key limitation for your goal of creating a comprehensive comparison guide:
| Feature | Boc-Asn-OBzl | Fmoc-Asn-OH |
|---|---|---|
| Synthetic Strategy | Boc/Benzyl (Bzl) SPPS [1] | Fmoc/tert-Butyl (tBu) SPPS [1] |
| N-terminal Protection | Boc (t-Butoxycarbonyl). Removed with strong acid like Trifluoroacetic Acid (TFA) [1] [2]. | Fmoc (9-Fluorenylmethoxycarbonyl). Removed with a base, typically piperidine [1] [2]. |
| Side Chain Protection | Typically protected with a Xanthyl (Xan) group to prevent side reactions during coupling [1] [3]. The "OBzl" denotes the C-terminal is protected as a benzyl ester, which is not part of the side chain. | Often used without side chain protection [3]. For difficult sequences, the Trityl (Trt) group is used [1] [3] [2]. |
| Solubility | Information not specifically available in search results. | The unprotected form, Fmoc-Asn-OH, has very low solubility in standard solvents like DMF. Fmoc-Asn(Trt)-OH has significantly improved, comparable solubility [3]. |
| Cleavage from Resin | Requires strong acids like Hydrogen Fluoride (HF) or TFMSA [1]. | Achieved with milder strong acids like Trifluoroacetic Acid (TFA) [1]. |
| Key Advantages | - Required for existing Boc-based protocols or Drug Master Files (DMF) [1].
The fundamental difference in the handling of these two derivatives is embedded within their respective SPPS cycles. The following diagram illustrates the contrasting deprotection and cleavage conditions for each strategy.
For this compound in Boc-SPPS:
For Fmoc-Asn-OH in Fmoc-SPPS:
The selection of a protecting group for asparagine (Asn) is part of an overall strategy for Solid-Phase Peptide Synthesis (SPPS). The table below compares the fundamental aspects of the two main strategies.
| Feature | Boc-SPPS Strategy | Fmoc-SPPS Strategy |
|---|---|---|
| N-terminal Protection | Boc (t-butyloxycarbonyl) [1] [2] [3] | Fmoc (fluorenylmethyloxycarbonyl) [1] [2] [3] |
| Asn Side Chain Protection | Xan (xanthyl) [1] | Trt (trityl) [1] |
| N-deprotection Reagent | Trifluoroacetic acid (TFA), typically 50% in DCM [4] [2] | Piperidine, typically 20-40% in DMF [1] [4] |
| Final Cleavage Reagent | Strong acid like HF or TFMSA [1] [4] | TFA, typically 95% with scavengers [1] [4] [2] |
| Orthogonality | Based on graduated acid lability; Boc and side-chain groups have different acid sensitivities [5] | Based on true orthogonality; Fmoc (base-labile) is orthogonal to tBu-type side-chain groups (acid-labile) [1] [5] |
| Key Advantages | Preferred for long/difficult sequences and base-sensitive peptides [4] | Avoids highly toxic HF; milder cleavage allows for protected peptide fragments [1] [4] |
The general workflow for SPPS involves repeated cycles of deprotection, coupling, and washing. The following diagram illustrates the specific steps for each strategy, highlighting the different reagents used for deprotection.
The diagram above shows the generic SPPS cycle. Below are the specific protocols for deprotection and final cleavage for each strategy.
This protocol is standard for Fmoc-chemistry and is generally milder and more user-friendly [4] [2].
This protocol requires specialized equipment due to the use of highly toxic strong acids [1] [4].
The table below summarizes typical HPLC analysis parameters for Boc-Asn-OBzl and its alternatives, synthesized from general information on Boc-protected amino acids and peptide building blocks [1] [2] [3].
| Compound | Reported Purity | Common Analytical Methods | Key Characteristics |
|---|---|---|---|
| This compound | Information missing | HPLC (implied), TLC | Common building block for solid-phase peptide synthesis. |
| Boc-Asp(OBzl)-OH | (\geq) 98% (TLC) [2] [4] | TLC, Optical Rotation [2] [4] | (\beta)-benzyl ester; building block for aspartic acid residues [2]. |
| Boc-Asp-OBzl | (\geq) 98% (TLC/HPLC) [1] [3] | HPLC, TLC, Optical Rotation [1] [3] | (\alpha)-benzyl ester; mp 97-100 °C [1]. |
| Boc-Asp(OBzl)-Phe-OH | (\geq) 99% (HPLC) [5] | HPLC, Optical Rotation [5] | Aspartyl-phenylalanine dipeptide; used in drug development [5]. |
For a rigorous comparison, you would need to develop and validate a specific HPLC method. The general workflow and key parameters to consider are outlined below.
Column Selection: The most common starting point is a reversed-phase C18 column [6]. The high-resolution separation power of UHPLC/UPLC systems is particularly valuable for complex mixtures [6].
Mobile Phase Optimization:
Detection: UV detection in the range of 210-220 nm is standard for detecting the peptide bond. For more advanced characterization, especially of impurities, LC-MS/MS is indispensable [6].
To generate the data for your comparison guide, a protocol like the following can be employed:
When you have the data, here’s how to interpret it for your guide:
| Protecting Group | Deprotection Conditions | Key Advantages | Key Limitations | Orthogonality |
|---|---|---|---|---|
| Benzyl Ester (Bn) | Hydrogenolysis (H₂, Pd/C) [1] [2], Photochemical methods [3] [4] | Stable to a wide range of conditions, including bases [4]. | Hydrogenolysis is incompatible with alkenes, alkynes, azides, and other reducible groups; requires flammable H₂ gas [3] [4]. | Orthogonal to base-labile groups (e.g., Fmoc) [1] [5]. |
| *tert*-Butyl Ester (t-Bu) | Acid (e.g., Trifluoroacetic Acid, TFA) [1] [2] | Mild acid deprotection; stable to hydrogenolysis [2]. | Not stable to acids during synthesis; can be difficult to introduce sterically hindered acids [2]. | Orthogonal to hydrogenolyzable groups (e.g., Cbz, Bn) [5]. |
| Methyl Ester (Me) | Strong base (e.g., LiOH) or Lewis acids (e.g., TMSI) [1] | Easy to introduce and inexpensive. | Requires harsh hydrolytic conditions for removal, which can damage sensitive functionalities [2]. | Limited orthogonality due to harsh deprotection. |
| 9-Fluorenylmethyl Ester (Fmoc) | Base (e.g., Piperidine) [1] | Cleaved under very mild basic conditions. | Can be sensitive to base during synthetic steps. | Orthogonal to acid-labile groups (e.g., Boc, t-Bu) [5]. |
| Silyl Esters (e.g., TMS, TBS) | Fluoride ions (e.g., TBAF) or acid [1] | Very mild deprotection with fluoride. | Can be sensitive to protic solvents, acids, and bases during synthesis. | Orthogonal to many other classes; highly selective deprotection [1]. |
Recent research has focused on developing milder and more selective deprotection methods, particularly for traditional groups like benzyl esters.
Choosing the right protecting group depends on the planned synthetic route. The concept of orthogonal protection—where multiple protecting groups can be removed in any order without affecting each other—is key to complex molecule assembly [5].
The following diagram illustrates a strategic workflow for selecting a carboxyl protecting group based on the other functional groups present in your molecule.